molecular formula C8H15NO3 B2579136 (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 187242-85-9; 67751-23-9

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No. B2579136
M. Wt: 173.212
InChI Key: DFZIBCAWOSFLFR-AATRIKPKSA-N
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Patent
US09296745B2

Procedure details

A mixture of 1,1-dimethoxy-N,N-dimethylmethanamine (5.0 g, 41.96 mmol) and 1,1-dimethoxypropan-2-one (5.0 g, 41.96 mmol) was heated to 80° C. for 16 h. The solvent was removed under reduced pressure to afford 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one as a black colored liquid. The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[CH3:9][O:10][CH:11]([O:15][CH3:16])[C:12](=[O:14])[CH3:13]>>[CH3:3][N:4]([CH3:6])[CH:5]=[CH:13][C:12](=[O:14])[CH:11]([O:15][CH3:16])[O:10][CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(C)=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(C(OC)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09296745B2

Procedure details

A mixture of 1,1-dimethoxy-N,N-dimethylmethanamine (5.0 g, 41.96 mmol) and 1,1-dimethoxypropan-2-one (5.0 g, 41.96 mmol) was heated to 80° C. for 16 h. The solvent was removed under reduced pressure to afford 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one as a black colored liquid. The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[CH3:9][O:10][CH:11]([O:15][CH3:16])[C:12](=[O:14])[CH3:13]>>[CH3:3][N:4]([CH3:6])[CH:5]=[CH:13][C:12](=[O:14])[CH:11]([O:15][CH3:16])[O:10][CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(C)=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(C(OC)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09296745B2

Procedure details

A mixture of 1,1-dimethoxy-N,N-dimethylmethanamine (5.0 g, 41.96 mmol) and 1,1-dimethoxypropan-2-one (5.0 g, 41.96 mmol) was heated to 80° C. for 16 h. The solvent was removed under reduced pressure to afford 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one as a black colored liquid. The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[CH3:9][O:10][CH:11]([O:15][CH3:16])[C:12](=[O:14])[CH3:13]>>[CH3:3][N:4]([CH3:6])[CH:5]=[CH:13][C:12](=[O:14])[CH:11]([O:15][CH3:16])[O:10][CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(C)=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(C(OC)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.